Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-
CAS No.: 58049-96-0
Cat. No.: VC18439794
Molecular Formula: C22H25ClN6O6
Molecular Weight: 504.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58049-96-0 |
|---|---|
| Molecular Formula | C22H25ClN6O6 |
| Molecular Weight | 504.9 g/mol |
| IUPAC Name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C22H25ClN6O6/c1-14(30)25-18-11-20(28(5-7-33-2)6-8-34-3)21(35-4)12-19(18)26-27-22-15(13-24)9-16(29(31)32)10-17(22)23/h9-12H,5-8H2,1-4H3,(H,25,30) |
| Standard InChI Key | MVVWURWLNQHWMV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)OC)N(CCOC)CCOC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central phenyl ring substituted with three key functional groups:
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A bis(2-methoxyethyl)amino group at the 5-position, contributing to solubility in polar organic solvents.
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An azo linkage (-N=N-) at the 2-position, connecting to a 2-chloro-6-cyano-4-nitrophenyl group. This azo bridge is responsible for the compound’s chromophoric properties .
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A methoxy group at the 4-position and an acetamide moiety at the 1-position, enhancing thermal stability and intermolecular interactions .
The presence of electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methoxy) creates a push-pull electronic system, which is critical for its light-absorption characteristics .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 504.930 g/mol | |
| Molecular Formula | ||
| LogP (Partition Coefficient) | 4.05 | |
| InChI Key | MVVWURWLNQHWMV-UHFFFAOYSA-N |
The LogP value of 4.05 indicates moderate lipophilicity, suggesting preferential solubility in organic phases, which aligns with its use in reverse-phase HPLC .
Applications in Industry and Research
Textile Dyeing
As a disperse dye, this compound is applied to polyester and nylon fabrics through high-temperature, high-pressure (HTHP) dyeing processes. The nitro and cyano groups enhance color fastness, while the methoxy groups improve affinity for hydrophobic fibers .
Analytical Chemistry
The compound’s chromatographic behavior has been characterized using a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile, water, and phosphoric acid . This method is scalable for preparative isolation of impurities and pharmacokinetic profiling.
Table 2: HPLC Conditions for Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | Newcrom R1 (3 µm particles) | |
| Mobile Phase | Acetonitrile:Water:HPO | |
| Detection | UV-Vis (λ = 300–500 nm) |
Recent Advances and Future Directions
Recent studies emphasize the need for greener synthetic routes, such as microwave-assisted reactions, to reduce energy consumption . Additionally, computational models predicting LogP (e.g., ALOGPS 2.1) could optimize the compound’s solubility profile for pharmaceutical applications . Future research should address gaps in ecotoxicological data and explore its utility in photodynamic therapy, leveraging its strong absorbance in the visible spectrum .
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